2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione
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Overview
Description
2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione is a heterocyclic compound that features a fused furan and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various catalysts, such as CoCuFe2O4 magnetic nanocrystals, under solvent-free conditions . Another approach involves the use of microwave-assisted synthesis, which offers the advantage of reduced reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound may leverage green chemistry principles, such as the use of environmentally friendly catalysts and solvent-free conditions. The scalability of these methods ensures that the compound can be produced in large quantities while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2-methyl-4H-furo[3,4-c]pyrazole-4,6(2H)-dione is unique due to its fused furan and pyrazole ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-methylfuro[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c1-8-2-3-4(7-8)6(10)11-5(3)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRVZXKUNFPYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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